molecular formula C22H19ClFNO B11561068 3-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one

3-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one

Cat. No.: B11561068
M. Wt: 367.8 g/mol
InChI Key: FEYIBZAXJPGFQX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one is an organic compound with a complex structure, featuring three distinct aromatic rings substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one typically involves multi-step organic reactions. One common method includes:

    Aldol Condensation: The initial step often involves an aldol condensation between 4-chlorobenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide.

    Amine Addition: The resulting product undergoes a nucleophilic addition with 4-fluoroaniline under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production may scale up these reactions using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 3-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-1-(4-carboxyphenyl)propan-1-one.

    Reduction: Formation of 3-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings and functional groups enables interactions with various biological targets.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The specific interactions with biological molecules can lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by occupying the active site or modulate receptor activity by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]-1-phenylpropan-1-one: Lacks the methyl group on the phenyl ring.

    3-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a methyl group.

Uniqueness

The presence of the methyl group in 3-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one provides unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

Molecular Formula

C22H19ClFNO

Molecular Weight

367.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-(4-fluoroanilino)-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C22H19ClFNO/c1-15-2-4-17(5-3-15)22(26)14-21(16-6-8-18(23)9-7-16)25-20-12-10-19(24)11-13-20/h2-13,21,25H,14H2,1H3

InChI Key

FEYIBZAXJPGFQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)F

Origin of Product

United States

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